molecular formula C11H14BrN3 B10791987 cis-5-(6-Bromo-pyridin-3-yl)-hexahydro-pyrrolo[3,4-c]pyrrole Trifluoroacetate

cis-5-(6-Bromo-pyridin-3-yl)-hexahydro-pyrrolo[3,4-c]pyrrole Trifluoroacetate

Cat. No.: B10791987
M. Wt: 268.15 g/mol
InChI Key: HQVCWFIJFDEYEB-DTORHVGOSA-N
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Description

cis-5-(6-Bromo-pyridin-3-yl)-hexahydro-pyrrolo[3,4-c]pyrrole Trifluoroacetate: is a complex organic compound that features a brominated pyridine ring fused with a hexahydro-pyrrolo[3,4-c]pyrrole structure. The trifluoroacetate group enhances its solubility and stability, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(6-Bromo-pyridin-3-yl)-hexahydro-pyrrolo[3,4-c]pyrrole Trifluoroacetate typically involves multi-step organic reactions. One common method includes the bromination of pyridine followed by cyclization with hexahydro-pyrrolo[3,4-c]pyrrole.

Industrial Production Methods: Industrial production of this compound often employs automated synthesis machines to ensure consistency and scalability. The process involves precise control of temperature, pressure, and reaction time to optimize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cis-5-(6-Bromo-pyridin-3-yl)-hexahydro-pyrrolo[3,4-c]pyrrole Trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and the hexahydro-pyrrolo[3,4-c]pyrrole structure allow it to bind effectively to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines
  • Pyrazolo[3,4-b]pyridine derivatives
  • Pyrrolidine derivatives

Uniqueness: cis-5-(6-Bromo-pyridin-3-yl)-hexahydro-pyrrolo[3,4-c]pyrrole Trifluoroacetate is unique due to its specific structural features, such as the brominated pyridine ring and the hexahydro-pyrrolo[3,4-c]pyrrole core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H14BrN3

Molecular Weight

268.15 g/mol

IUPAC Name

(3aS,6aR)-5-(6-bromopyridin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C11H14BrN3/c12-11-2-1-10(5-14-11)15-6-8-3-13-4-9(8)7-15/h1-2,5,8-9,13H,3-4,6-7H2/t8-,9+

InChI Key

HQVCWFIJFDEYEB-DTORHVGOSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)C3=CN=C(C=C3)Br

Canonical SMILES

C1C2CN(CC2CN1)C3=CN=C(C=C3)Br

Origin of Product

United States

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